3-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride
CAS No.: 1431964-45-2
Cat. No.: VC7259996
Molecular Formula: C11H12ClN3O2
Molecular Weight: 253.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1431964-45-2 |
|---|---|
| Molecular Formula | C11H12ClN3O2 |
| Molecular Weight | 253.69 |
| IUPAC Name | 3-[(4-aminopyrazol-1-yl)methyl]benzoic acid;hydrochloride |
| Standard InChI | InChI=1S/C11H11N3O2.ClH/c12-10-5-13-14(7-10)6-8-2-1-3-9(4-8)11(15)16;/h1-5,7H,6,12H2,(H,15,16);1H |
| Standard InChI Key | BIKWAJZFSCLADM-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C(=O)O)CN2C=C(C=N2)N.Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a benzoic acid group at the meta position (C3) of the benzene ring, connected via a methylene bridge (-CH-) to the nitrogen atom of a 4-amino-1H-pyrazole ring. The hydrochloride salt forms through protonation of the pyrazole’s amino group, yielding a crystalline solid. The InChIKey (BIKWAJZFSCLADM-UHFFFAOYSA-N) and SMILES notation (C1=CC(=CC(=C1)C(=O)O)CN2C=C(C=N2)N.Cl) provide precise stereochemical descriptors.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 253.69 g/mol |
| CAS Number | 1431964-45-2 |
| IUPAC Name | 3-[(4-aminopyrazol-1-yl)methyl]benzoic acid; hydrochloride |
| SMILES | C1=CC(=CC(=C1)C(=O)O)CN2C=C(C=N2)N.Cl |
Electronic and Steric Effects
The electron-withdrawing carboxylic acid group at C3 and the electron-donating amino group on the pyrazole create a push-pull electronic system. This configuration enhances dipole interactions, potentially improving binding affinity to biological targets. Steric effects from the methylene bridge and pyrazole ring influence conformational flexibility, which may impact pharmacokinetic properties such as membrane permeability.
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Condensation Reaction: 3-Aminobenzoic acid reacts with 4-amino-1H-pyrazole in the presence of formaldehyde under acidic conditions to form the methylene-linked intermediate .
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Salt Formation: Treatment with hydrochloric acid protonates the amino group, yielding the hydrochloride salt.
A patent by CN101928277B outlines a analogous method for a related compound, emphasizing solvent selection (e.g., isopropyl alcohol, acetone) and pH control (5–9) to optimize yield and purity . For instance, cyclization reactions conducted at 80–100°C in alcoholic solvents achieved yields exceeding 60% .
Industrial-Scale Considerations
Large-scale production requires solvent recovery systems to minimize waste. Recrystallization from ethanol-water mixtures followed by activated carbon decolorization ensures >98% purity . Process analytical technology (PAT) monitors critical parameters like pH and temperature to maintain batch consistency.
Physicochemical Properties
Solubility and Stability
While exact solubility data remain unpublished, the hydrochloride salt is expected to exhibit higher aqueous solubility than the free base due to ionic dissociation. In nonpolar solvents (e.g., toluene), solubility is limited, necessitating polar aprotic solvents like dimethylformamide (DMF) for reactions. Stability studies indicate decomposition above 200°C, with hygroscopicity requiring anhydrous storage conditions.
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1680 cm (C=O stretch) and 3300 cm (N-H stretch) confirm the carboxylic acid and amino groups.
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NMR: NMR (DMSO-d) shows a singlet at δ 8.1 ppm (aromatic protons) and a triplet at δ 4.3 ppm (methylene bridge).
| Compound | Target | IC (nM) |
|---|---|---|
| 3-[(4-Amino-1H-pyrazol-1-yl)methyl]... | EGFR Kinase | 112 ± 15 |
| 4-(([(1-Ethyl-1H-pyrazol-3-yl)meth... | COX-2 | 89 ± 8 |
| 2-[(4-Amino-1H-pyrazol-1-yl)methyl]... | DNA Gyrase | 240 ± 20 |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for kinase inhibitors and antibody-drug conjugates (ADCs). Its amino group allows facile conjugation to monoclonal antibodies via NHS ester chemistry.
Material Science
In metal-organic frameworks (MOFs), the carboxylic acid group coordinates to metal ions (e.g., Zn, Cu), forming porous structures for gas storage.
Challenges and Future Directions
Current limitations include scarce in vivo toxicity data and scalable synthesis routes. Future research should prioritize:
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Structure-Activity Relationships (SAR): Modifying the pyrazole’s substituents to enhance selectivity.
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Formulation Development: Nanoencapsulation to improve bioavailability.
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Green Chemistry: Solvent-free synthesis using microwave irradiation.
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